Cas no 4058-18-8 (methyl 4-(phenylamino)benzoate)
methyl 4-(phenylamino)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-anilinobenzoate
- Oprea1_427079
- methyl 4-(phenylamino)benzoate
- Enamine_005925
- 4-phenylamino-benzoic acid methyl ester
- SureCN71303
- CTK8I6176
- 4-Anilinobenzoic acid methyl ester
- N-(4-benzoic acid methyl ester)-phenylamine
- HMS1410N07
- 4-phenylamino benzoic acid methyl ester
- methyl 4-(N-phenylamino)benzoate
- T0400-0026
- AC1LDAAK
- N-(4-methoxycarbonylphenyl)aniline
- SCHEMBL71303
- SR-01000025135
- Methyl 4-anilinobenzoate #
- EN300-24107465
- F79924
- HS-4497
- 4058-18-8
- SR-01000025135-1
- DTXSID60346774
- DB-243696
- AKOS034450714
- Benzoic acid, p-anilino-, methyl ester
- Methyl4-(phenylamino)benzoate
- IDI1_008160
-
- MDL: MFCD02689750
- Inchi: 1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3
- InChI Key: VMJKRVJXYJHTCM-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)NC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 227.09469
- Monoisotopic Mass: 227.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
methyl 4-(phenylamino)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-50mg |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 50mg |
¥12870.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-100mg |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 100mg |
¥12581.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-250mg |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 250mg |
¥12226.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-500mg |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 500mg |
¥13722.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-1g |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 1g |
¥12249.00 | 2024-05-14 | |
| Enamine | EN300-24107465-0.05g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 0.05g |
$624.0 | 2024-06-19 | |
| Enamine | EN300-24107465-0.1g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 0.1g |
$653.0 | 2024-06-19 | |
| Enamine | EN300-24107465-0.25g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 0.25g |
$683.0 | 2024-06-19 | |
| Enamine | EN300-24107465-0.5g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
| Enamine | EN300-24107465-1.0g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 1.0g |
$743.0 | 2024-06-19 |
methyl 4-(phenylamino)benzoate Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on methyl 4-(phenylamino)benzoate
Methyl 4-(Phenylamino)Benzoate: A Comprehensive Overview
Methyl 4-(phenylamino)benzoate, also known by its CAS number 4058-18-8, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is widely recognized for its unique chemical properties and its potential applications in drug development, polymer synthesis, and advanced materials research. Recent studies have highlighted its role in enhancing the performance of organic electronic devices, making it a subject of intense scientific investigation.
The structure of methyl 4-(phenylamino)benzoate consists of a benzoate group substituted with a phenylamino moiety at the para position, along with a methyl ester group. This configuration imparts the compound with distinct electronic and optical properties, which are highly desirable in modern materials science. Researchers have explored its ability to act as a building block for constructing advanced organic semiconductors, where its electron-withdrawing groups facilitate charge transport and improve device efficiency.
In the realm of drug discovery, methyl 4-(phenylamino)benzoate has shown promise as a lead compound for developing new therapeutic agents. Its ability to interact with specific biological targets has been studied extensively, particularly in the context of anti-inflammatory and anticancer drug design. Recent findings suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a potential candidate for further preclinical studies.
The synthesis of methyl 4-(phenylamino)benzoate typically involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Chemists have optimized these reactions to achieve high yields and purity levels, ensuring the compound's reliability for both academic research and industrial applications. The compound's stability under various reaction conditions has also been evaluated, contributing to its widespread use in laboratory settings.
From an environmental perspective, the biodegradability and eco-friendly properties of methyl 4-(phenylamino)benzoate have been assessed to ensure its sustainable use. Studies indicate that it exhibits moderate biodegradation rates under aerobic conditions, aligning with current green chemistry principles. This aspect is particularly important as industries increasingly prioritize environmentally responsible chemical practices.
In conclusion, methyl 4-(phenylamino)benzoate stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties, coupled with recent advancements in its application and synthesis, underscore its importance in contemporary research and development efforts. As ongoing studies continue to unravel its full potential, this compound is poised to play an even greater role in shaping future innovations in chemistry and materials science.
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